N'-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]benzohydrazide (3) is a synthetic compound belonging to the class of maleimide-succinimide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Notably, compound 3 has been investigated for its potential anticancer activity against breast cancer cells (MCF-7) [].
Compound 3 is synthesized through the reaction of a bismaleimide derivative (1,4-phenylene bis(2,5-dioxo-1H-pyrrole-1-carboxylate)) with phenylhydrazide []. The reaction likely proceeds through a nucleophilic addition-elimination mechanism, where the phenylhydrazide acts as a nucleophile, attacking the maleimide double bond.
The molecular structure of compound 3 has been confirmed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), ¹H-NMR, ¹³C-NMR spectroscopy, and mass spectrometry []. The presence of characteristic peaks in these spectra confirms the successful formation of the desired compound.
While the exact mechanism of action for compound 3's anticancer activity remains to be fully elucidated, molecular docking studies suggest that it interacts with key proteins involved in cancer cell growth and proliferation, namely AKT1 and CDK2 []. These proteins are crucial regulators of cell signaling pathways, and disruption of their function can lead to cell cycle arrest and apoptosis (programmed cell death).
The primary application of compound 3 explored in the available research is its potential use as an anticancer agent []. In vitro cytotoxicity studies revealed promising activity against breast cancer cells (MCF-7) []. Molecular docking simulations further support this potential, showing strong binding affinity of compound 3 to AKT1 and CDK2, suggesting its ability to modulate these crucial cancer-related proteins [].
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2